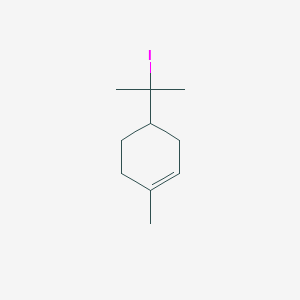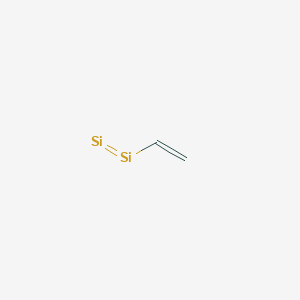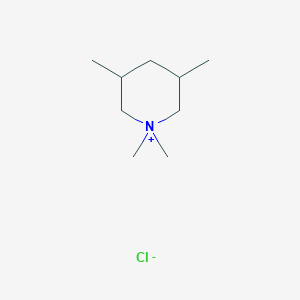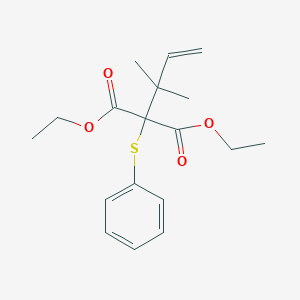
Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate is an organic compound with the molecular formula C16H22O4S This compound is characterized by the presence of a phenylsulfanyl group attached to a propanedioate backbone, making it a unique entity in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The phenylsulfanyl group is introduced through a nucleophilic substitution reaction using a phenylsulfanyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler ester.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Diethyl (2-methylbut-3-en-2-yl)sulfonepropanedioate.
Reduction: Diethyl (2-methylbut-3-en-2-yl)propanedioate.
Substitution: Various substituted propanedioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate involves its interaction with various molecular targets. The phenylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (2-methylbut-3-yn-2-yl)propanedioate: Similar structure but with an alkyne group instead of an alkene.
Diethyl (3-methylbut-2-enyl)malonate: Lacks the phenylsulfanyl group.
Diethyl 2,2-diallylmalonate: Contains two allyl groups instead of the phenylsulfanyl group.
Uniqueness
Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
113138-73-1 |
|---|---|
Molekularformel |
C18H24O4S |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
diethyl 2-(2-methylbut-3-en-2-yl)-2-phenylsulfanylpropanedioate |
InChI |
InChI=1S/C18H24O4S/c1-6-17(4,5)18(15(19)21-7-2,16(20)22-8-3)23-14-12-10-9-11-13-14/h6,9-13H,1,7-8H2,2-5H3 |
InChI-Schlüssel |
SBEZRWFPTUCUSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)(C(C)(C)C=C)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
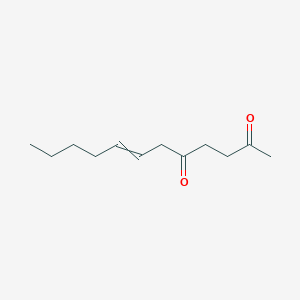
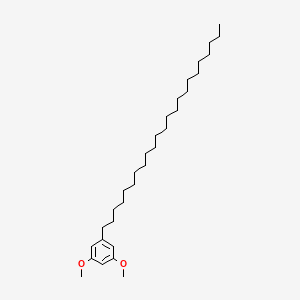
![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)

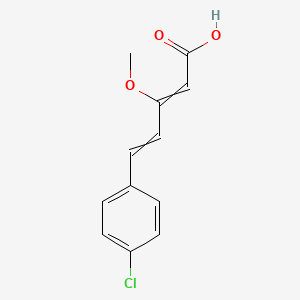
![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)
![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
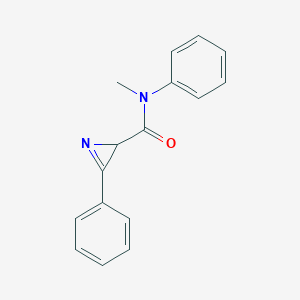
![N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B14292046.png)
